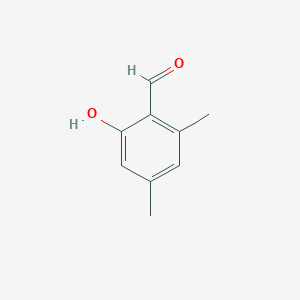
2-Hydroxy-4,6-dimethylbenzaldehyde
概要
説明
2-Hydroxy-4,6-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1666-02-0 . It has a molecular weight of 150.18 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction between this compound (0.75 g) and N,N-diisopropylethylamine (1.4 mL) in dichloromethane (20 mL). Chloromethyl methyl ether (0.57 mL) is added, and the mixture is stirred at room temperature for 24 hours.Molecular Structure Analysis
The molecular formula of this compound is C9H10O2 . The average mass is 150.174 Da and the monoisotopic mass is 150.068085 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Copper-Mediated Selective Oxidation of Aromatic Methyl Groups
2-Hydroxy-4,6-dimethylbenzaldehyde (HDB) plays a significant role in the pharmaceutical and perfume industries, often synthesized through the selective oxidation of aromatic methyl groups. This process, however, can be challenging and may result in the production of carboxylic acid derivatives. Research highlights the use of copper-containing enzymes for the selective production of aromatic aldehyde functional groups from methyl groups, emphasizing the importance of HDB as an intermediate in drug preparation (Boldron et al., 2005).
Synthesizing 2,4-Dimethylbenzaldehyde
The synthesis of 2,4-dimethylbenzaldehyde, a closely related compound, from m-xylene and CO under specific catalytic conditions, showcases the intricate chemical processes involved in the production of these compounds. This process is crucial for understanding the synthesis pathways of similar benzaldehyde derivatives (Wu Yu-long, 2008).
Extraction of Copper from Acidic Solutions
2-Hydroxy-5-alkylbenzaldehyde derivatives, similar in structure to this compound, have been used for copper extraction from acidic sulphate solutions. The structural variations in these derivatives don't significantly affect the extraction process, indicating the potential for this compound in similar applications (Stepniak-Biniakiewicz & Szymanowski, 1981).
Multistep Biotransformations
In biotransformation processes, derivatives of dimethylbenzaldehydes have been utilized to understand complex kinetics in multistep reactions. This research provides insights into the use of this compound in biochemical pathways, demonstrating its potential in biocatalytic systems (Bühler et al., 2003).
As Pheromone Components in Chemical Ecology
2-Hydroxy-6-methylbenzaldehyde, another variant, functions as an alarm and sex pheromone component in astigmatid mites. The synthesis and application of these compounds in chemical ecology highlight the diverse uses of benzaldehyde derivatives in biological and environmental studies (Noguchi et al., 1997).
Ligational Behavior with Metals
The study of 2-Hydroxybenzaldehyde-(4,6-dimethylquinolin-2-yl)-hydrazone and its metal complexes reveals the potential of this compound in forming complexes with various metals. This aspect is crucial in the field of inorganic chemistry and metal-organic frameworks (Hosny et al., 2010).
Safety and Hazards
作用機序
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s important to note that the impact on biochemical pathways can be diverse and complex, depending on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Hydroxy-4,6-dimethylbenzaldehyde’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and performs its function .
特性
IUPAC Name |
2-hydroxy-4,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGLKIFRNFPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)
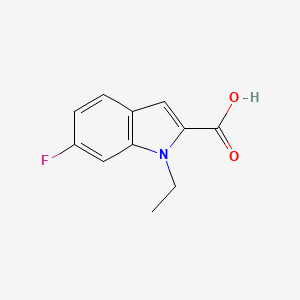
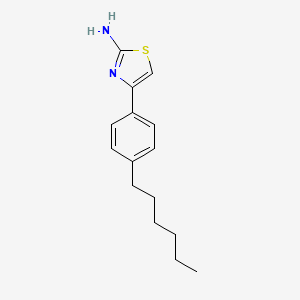
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
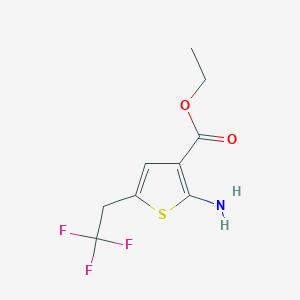
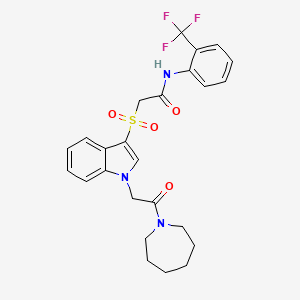
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid](/img/structure/B2373324.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
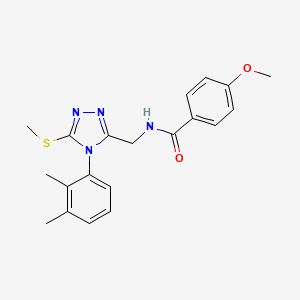

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)